D-(+)-Maltose is a disaccharide composed of two glucose units linked by an α(1→4) bond. It is a reducing sugar, produced by the enzymatic hydrolysis of starch, primarily by the enzyme amylase. [, , , , ] It is found naturally in germinating grains, and as an intermediate in the digestion of starch in mammals. [, , ]
In scientific research, D-(+)-Maltose is frequently used as:* A carbon source in microbial growth media. []* A model compound for studying carbohydrate chemistry and biochemistry. [, ]* A substrate for enzymatic reactions. [, ]* A component in the synthesis of more complex molecules. []* A contrast agent for magnetic resonance imaging (MRI). []
Maltose is classified as an oligosaccharide, specifically a disaccharide, due to its composition of two monosaccharide units (glucose). It is produced primarily through the enzymatic hydrolysis of starch by enzymes such as alpha-amylase and beta-amylase. This process occurs naturally in germinating seeds, where starch is broken down into maltose as part of the germination process. Maltose can also be found in various food products derived from grains and is often used in brewing and baking industries .
The synthesis of maltose can be achieved through several methods:
Maltose has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of approximately 342.30 g/mol. The structure consists of two glucose units in their pyranose form connected by an α(1→4) glycosidic bond. The anomeric carbon (C1) of one glucose unit is involved in the glycosidic bond, while the other glucose unit retains a free aldehyde group at its anomeric carbon (C1), making maltose a reducing sugar .
Maltose participates in several chemical reactions:
Maltose acts primarily as a substrate for enzymes such as maltase during digestion. The mechanism involves:
Maltose exhibits several notable physical and chemical properties:
Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to analyze maltose's structure and confirm its purity during synthesis processes .
Maltose has diverse applications across various fields:
Maltose (C₁₂H₂₂O₁₁, molecular weight 342.30 g/mol) is a disaccharide composed of two D-glucose units linked via an α-glycosidic bond. Both glucose monomers adopt the pyranose (six-membered ring) conformation. The reducing end glucose can mutarotate between α and β anomeric forms in aqueous solution, exhibiting a specific optical rotation that equilibrates from +111.7° to +130.4° [1] [2] [9]. This dynamic equilibrium arises from ring opening at the anomeric carbon (C1) of the reducing end, forming a free aldehyde group that enables maltose to act as a reducing sugar. The stereochemistry at C1 of the non-reducing glucose unit is fixed in the α-configuration, while C1 of the reducing unit exists in equilibrium between α and β forms. Nuclear magnetic resonance studies confirm that both rings preferentially assume the ^4^C~1~ chair conformation, minimizing steric strain [1] [4].
The α-1,4-glycosidic bond in maltose forms via a condensation reaction between the anomeric carbon (C1) of one α-D-glucopyranose molecule and the hydroxyl group at C4 of another D-glucopyranose molecule, releasing a water molecule. This linkage exhibits partial double-bond character (bond energy ≈ 380 kJ/mol) but remains susceptible to:
Maltose crystallizes as a monohydrate (C₁₂H₂₂O₁₁·H₂O) with a monoclinic lattice (space group P2₁). X-ray diffraction reveals three polymorphic forms:Table 1: Crystallographic Properties of Maltose Polymorphs
Form | Hydration State | Melting Point (°C) | XRD Peaks (2θ, °) | Density (g/cm³) |
---|---|---|---|---|
α-Maltose | Monohydrate | 102–103 | 8.9, 13.2, 17.3 | 1.540 |
β-Maltose | Anhydrous | 160–165 | 9.8, 14.1, 18.6 | 1.587 |
Amorphous | Variable | None | Broad halo at 19.5 | 1.320 |
Crystalline maltose exhibits a characteristic B-type diffraction pattern with intense reflections at 17.3° and 19.8° 2θ. Electron beam irradiation (8 kGy) reduces crystallinity by 28–40%, as quantified by decreased peak intensity in diffractograms [7]. Polarized light microscopy reveals birefringent Maltese crosses in native granules, which diminish upon irradiation due to disruption of crystalline lamellae [7].
Maltose displays high hydrophilicity due to eight hydroxyl groups capable of forming hydrogen bonds with water. Its solubility profile includes:
Alkyl maltosides (e.g., decyl-, undecyl-, lauryl-maltoside) are amphiphiles where maltose serves as the hydrophilic head. Their self-assembly follows a mass-action model:$$g\text{mic} = \sigma \Phi + g\text{pack} + g\text{st}$$where $g\text{mic}$ = free energy of micellization, $\sigma$ = surface tension (fit parameter), $\Phi$ = hydrophobic surface area change, $g\text{pack}$ = chain packing energy, and $g\text{st}$ = steric repulsion energy. The critical micelle concentration (CMC) is defined as the inflection point where the third derivative of monomer concentration versus total detergent concentration equals zero [10].
Table 2: CMC Values of Alkyl Maltosides
Detergent | Chain Length (C) | CMC (mM) | Temperature (°C) | Method |
---|---|---|---|---|
Decyl maltoside | 10 | 0.036 | 25 | Fluorescence (ANS) |
Undecyl maltoside | 11 | 0.022 | 25 | Surface tension |
Lauryl maltoside | 12 | 0.010 | 25 | Fluorescence (ANS) |
The CMC decreases exponentially with alkyl chain length due to increased hydrophobic interactions. Lauryl maltose neopentyl glycol (LMNG), a branched variant, achieves ultra-low CMC (0.001% w/v, 11 nM) due to compact micellar packing [1]. Thermodynamic parameters derived from van’t Hoff analysis show micellization is entropy-driven (ΔS > 0), with ΔH = -8.2 kJ/mol and ΔG = -42 kJ/mol for lauryl maltoside at 25°C [3] [10]. Mixed micelles with sodium dodecyl sulfate (SDS) exhibit nonideal behavior, with negative interaction parameters indicating synergistic lowering of CMC [3] [6].
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